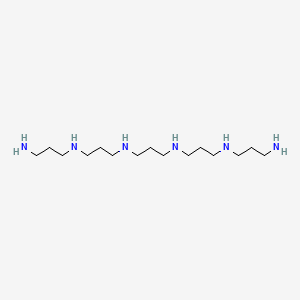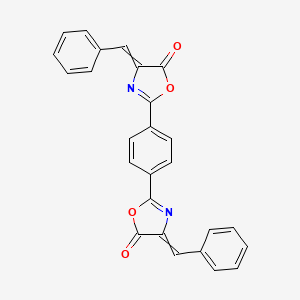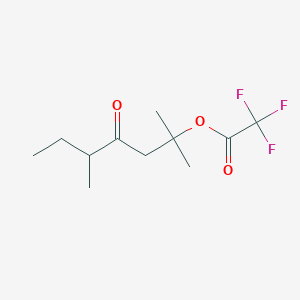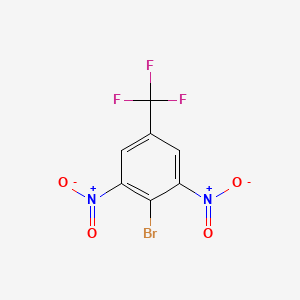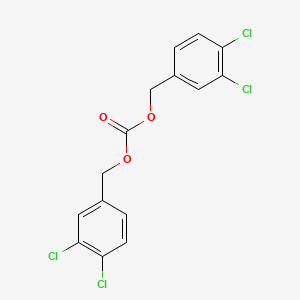
Bis(3,4-dichlorobenzyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,4-dichlorobenzyl) carbonate is an organic compound with the molecular formula C15H10Cl4O3 It is characterized by the presence of two 3,4-dichlorobenzyl groups attached to a carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,4-dichlorobenzyl) carbonate typically involves the reaction of 3,4-dichlorobenzyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction can be represented as follows:
2C7H6Cl2OH+COCl2→C15H10Cl4O3+2HCl
In this reaction, 3,4-dichlorobenzyl alcohol reacts with phosgene to form this compound and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,4-dichlorobenzyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form 3,4-dichlorobenzyl alcohol and carbon dioxide.
Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Hydrolysis: 3,4-dichlorobenzyl alcohol and carbon dioxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Bis(3,4-dichlorobenzyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols and amines in multi-step organic synthesis.
Materials Science: Utilized in the preparation of polycarbonate resins with enhanced properties.
Pharmaceuticals: Potential use in drug formulation and delivery systems.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of Bis(3,4-dichlorobenzyl) carbonate involves its reactivity with nucleophiles and its ability to form stable carbonate linkages. The molecular targets and pathways depend on the specific application, such as protecting groups in organic synthesis or active sites in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorobenzyl) carbonate
- Bis(2,4-dichlorobenzyl) carbonate
- Bis(3,5-dichlorobenzyl) carbonate
Uniqueness
Bis(3,4-dichlorobenzyl) carbonate is unique due to the specific positioning of the chlorine atoms on the benzyl groups, which can influence its reactivity and stability compared to other similar compounds
Propiedades
Número CAS |
64057-76-7 |
|---|---|
Fórmula molecular |
C15H10Cl4O3 |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
bis[(3,4-dichlorophenyl)methyl] carbonate |
InChI |
InChI=1S/C15H10Cl4O3/c16-11-3-1-9(5-13(11)18)7-21-15(20)22-8-10-2-4-12(17)14(19)6-10/h1-6H,7-8H2 |
Clave InChI |
SXNONNFCKOTNSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1COC(=O)OCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


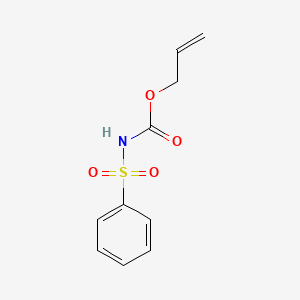
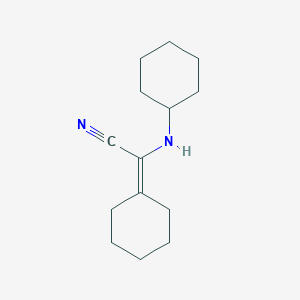
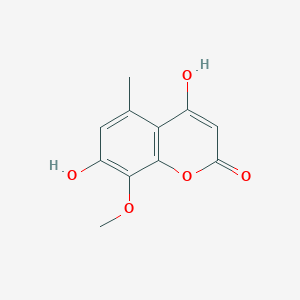
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
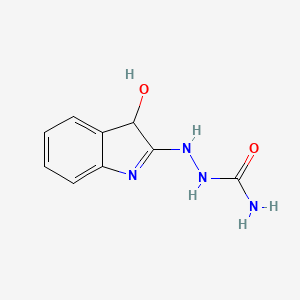
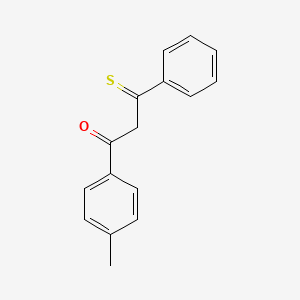
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)

methanone](/img/structure/B14501827.png)
